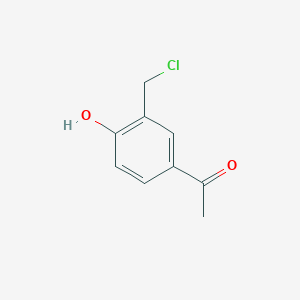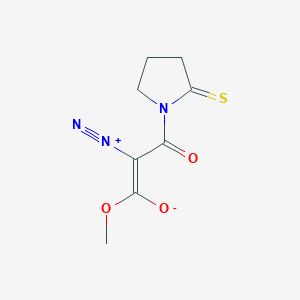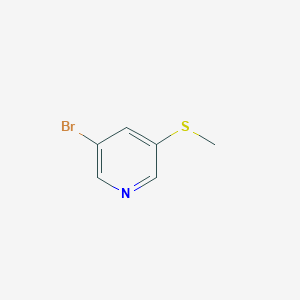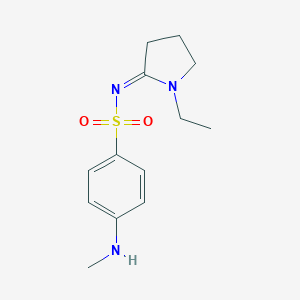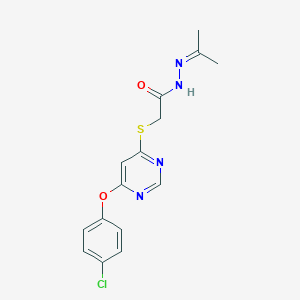
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, also known as Isonicotinic acid hydrazide (INH), is an organic compound used in the treatment of tuberculosis. INH is an essential drug in the treatment of tuberculosis and is a part of the World Health Organization's list of essential medicines. The synthesis method of INH is a crucial aspect of its production and application.
作用機序
INH works by inhibiting the synthesis of mycolic acid, a component of the bacterial cell wall. The inhibition of mycolic acid synthesis disrupts the cell wall, leading to the death of the bacteria. The drug is bactericidal, meaning it kills the bacteria rather than inhibiting its growth.
生化学的および生理学的効果
INH is rapidly absorbed from the gastrointestinal tract and is distributed throughout the body. The drug is metabolized in the liver and excreted in the urine. The drug has a half-life of 1-3 hours, and its effects last for up to 24 hours. The drug can cause side effects such as liver damage, peripheral neuropathy, and allergic reactions.
実験室実験の利点と制限
INH is widely used in laboratory experiments to study the effects of the drug on bacterial cells. The drug is easy to obtain and is relatively inexpensive. However, the drug has limitations in laboratory experiments, such as the development of drug-resistant bacteria and the need for a combination of drugs to treat bacterial infections.
将来の方向性
The future directions for the research on INH include the development of new drugs that are more effective and have fewer side effects. The research should focus on the mechanisms of resistance to the drug and the development of new drugs that can overcome the resistance. The research should also focus on the use of INH in the treatment of other bacterial infections and the development of new drugs that can be used in combination with INH to treat bacterial infections.
Conclusion:
INH is an essential drug in the treatment of tuberculosis and other bacterial infections. The synthesis of INH is a crucial step in the production of the drug, and its quality depends on the quality of the synthesis method. The drug works by inhibiting the synthesis of mycolic acid, leading to the death of the bacteria. The drug has advantages and limitations in laboratory experiments, and future research should focus on the development of new drugs that are more effective and have fewer side effects.
合成法
INH is synthesized from isonicotinic acid by reacting it with hydrazine. The reaction occurs in the presence of a catalyst such as copper or nickel. The reaction produces INH and water. The synthesis of INH is a crucial step in the production of the drug, and the quality of the drug depends on the quality of the synthesis method.
科学的研究の応用
INH is used in the treatment of tuberculosis, a bacterial infection that affects the lungs. The drug is used in combination with other drugs to treat tuberculosis. The use of INH in the treatment of tuberculosis has been extensively studied, and its effectiveness has been established. The drug has also been used in the treatment of other bacterial infections such as leprosy.
特性
CAS番号 |
137927-79-8 |
|---|---|
製品名 |
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide |
分子式 |
C15H15ClN4O2S |
分子量 |
350.8 g/mol |
IUPAC名 |
2-[6-(4-chlorophenoxy)pyrimidin-4-yl]sulfanyl-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C15H15ClN4O2S/c1-10(2)19-20-13(21)8-23-15-7-14(17-9-18-15)22-12-5-3-11(16)4-6-12/h3-7,9H,8H2,1-2H3,(H,20,21) |
InChIキー |
ABBBRDQSCRMVGC-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)Cl)C |
正規SMILES |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)Cl)C |
その他のCAS番号 |
137927-79-8 |
同義語 |
((6-(4-Chlorophenoxy)-4-pyrimidinyl)thio)acetic acid (1-methylethylidene)hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



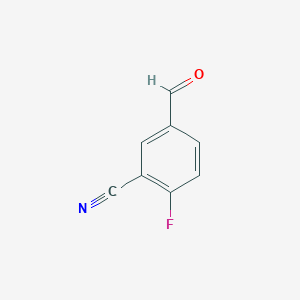
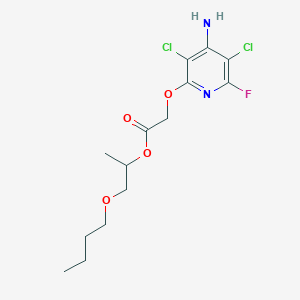
![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)
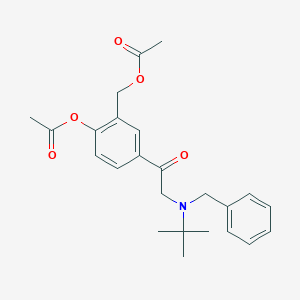
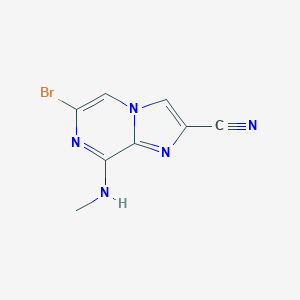
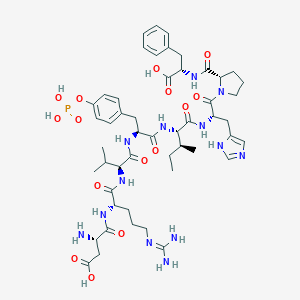
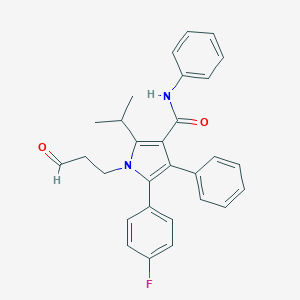
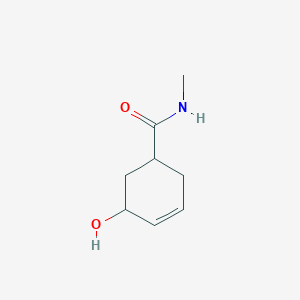
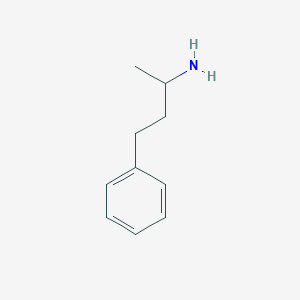
![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)
